molecular formula C12H14N4O3 B8430630 2-(4-Methyl-1-piperazinyl)-6-nitrobenzoxazole

2-(4-Methyl-1-piperazinyl)-6-nitrobenzoxazole

Cat. No.: B8430630
M. Wt: 262.26 g/mol
InChI Key: YNPVTCPNUHYOFK-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-piperazinyl)-6-nitrobenzoxazole is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C12H14N4O3/c1-14-4-6-15(7-5-14)12-13-10-3-2-9(16(17)18)8-11(10)19-12/h2-3,8H,4-7H2,1H3

InChI Key

YNPVTCPNUHYOFK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus pentachloride (764 mg) was dissolved in anhydrous toluene (9 ml), the resulting solution was mixed with 2-mercapto-6-nitrobenzoxazole (600 mg) which has been obtained in the same manner as described in Reference Example 1, and the mixture was then stirred with heating at 100° C. for 3 hours. With cooling in an ice bath, to this was added dropwise N-methylpiperazine (3.4 ml). After 20 minutes of stirring, the thus obtained mixture was extracted with ethyl acetate, and the organic layer was washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order. After drying with magnesium sulfate, the solvent was evaporated under a reduced pressure, and the resulting residue was purified by a silica gel column chromatography (methylene chloride:methanol=20:1) to obtain 2-(4-methyl-1-piperazinyl)-6-nitrobenzoxazole (668.9 mg) in the form of yellow crystalline powder.
Quantity
764 mg
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reactant
Reaction Step One
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9 mL
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solvent
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600 mg
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reactant
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3.4 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 200 mg portion of 2-mercapto-6-nitrobenzoxazole dissolved in 40 ml of anhydrous benzene was mixed with 680 mg of phosphorus pentachloride, and the mixture was refluxed under heating for 48 hours. Under cooling with ice, 2.04 g of N-methylpiperazine dissolved in 5 ml of anhydrous benzene was added to the resulting solution, and the reaction was carried out for 2 hours at the same temperature. After adding the same amount of N-methylpiperazine, the reaction was continued for additional 72 hours at room temperature. Precipitated materials in the reaction solution were removed by filtration, and the resulting filtrate was concentrated under a reduced pressure. The thus obtained residue was dissolved in 300 ml of ethyl acetate, washed three times with water, dehydrated with sodium sulfate and then concentrated under a reduced pressure. The resulting residue was purified by a silica gel column chromatography (chloroform:methanol=15:1) to obtain 230 mg of the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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40 mL
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solvent
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680 mg
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reactant
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2.04 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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5 mL
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solvent
Reaction Step Five

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